(4-(Pyridin-2-YL)phenyl)methanol
Overview
Description
(4-(Pyridin-2-YL)phenyl)methanol is a compound that features a pyridine ring attached to a phenyl group with a methanol substituent. This structure is significant in various chemical reactions and has been studied for its ability to act as a hydrogen donor and for its potential in forming complex molecules with interesting properties.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a derivative of (4-(Pyridin-2-YL)phenyl)methanol, α-pyridyl([2.2]paracyclophan-4-yl)-phenylmethanol, was synthesized through the reaction of 2-benzoylpyridine with 4-([2.2]paracyclophanyl)lithium or by reacting 4-benzoyl[2.2]paracyclophane with 2-pyridyllithium . This demonstrates the versatility of the pyridine and phenyl groups in forming complex structures.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography. For example, the structure of a complex formed by α-pyridyl([2.2]paracyclophan-4-yl)-phenylmethanol with Cu(II) chloride was studied, revealing details about the triaryl-substituted methanol's ability to undergo intramolecular cyclocondensation . Additionally, a theoretical study using Density Functional Theory (DFT) has been conducted on (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, which is structurally similar to (4-(Pyridin-2-YL)phenyl)methanol, to understand the active sites and molecular electrostatic potential map of the molecule .
Chemical Reactions Analysis
(4-(Pyridin-2-YL)phenyl)methanol and its derivatives have been shown to participate in various chemical reactions. For example, (2-pyridyl)phenyl methanol has been reported to act as a hydrogen donor in the reduction of nitro aromatic compounds and can engage in a domino process involving reduction and conjugate addition steps to form β-amino esters . The pyridine nucleus plays a crucial role in enabling this thermal reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to (4-(Pyridin-2-YL)phenyl)methanol have been studied, including their luminescent properties and behavior in different solvents. For instance, the compound 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid, which contains a pyridine and a phenyl group, exhibits solvent-dependent polymorphism, crystallizing in different forms depending on the solvent used . This highlights the importance of solvent choice in the crystallization and properties of such compounds .
Scientific Research Applications
Enantioselective Synthesis :
- (Şahin, Serencam, & Dertli, 2019) demonstrated the use of Lactobacillus paracasei BD101 for producing enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol. This study represents an advancement in asymmetric reduction studies of heteroaryl ketones, achieving high enantiomeric excess and yield at a gram scale.
Chemical Conversions and Reactivity :
- Research by (Erenler & Biellmann, 2005) explored the conversion of 4-pyridyl propargylic alcohols to enones under mild conditions, revealing insights into the stereochemistry of protonation in such reactions.
- (Giomi, Alfini, & Brandi, 2011) found that (2-pyridyl)phenyl methanol can act as a hydrogen donor for the reduction of nitro aromatic compounds, highlighting its potential in organic synthesis.
Antimicrobial Applications :
- A study by (Kumar, Meenakshi, Kumar, & Kumar, 2012) synthesized derivatives of pyridin-4-yl methanones with significant antimicrobial activity, demonstrating the chemical's potential in medical applications.
Theoretical and Computational Studies :
- (Trivedi, 2017) conducted a theoretical study using Density Functional Theory to understand the molecular structure and activity relationships of related compounds.
Biocatalysis and Microreaction Systems :
- (Chen et al., 2021) developed an efficient synthesis method for S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a biocatalytic and microreaction approach, indicating potential for scalable green chemistry applications.
Spectroelectrochemical Analysis :
- (Pięta et al., 2015) investigated pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers using surface enhanced Raman scattering, providing insights into the electrochemical properties of these compounds.
Catalytic Applications in Organic Synthesis :
- (Kermagoret & Braunstein, 2008) synthesized nickel complexes with (pyridin-2-yl)methanol and demonstrated their application in the catalytic oligomerization of ethylene.
Corrosion Inhibition :
- (Ma et al., 2017) explored the use of derivatives of (4-(Pyridin-2-YL)phenyl)methanol as corrosion inhibitors for mild steel in acidic environments, highlighting its potential in industrial applications.
properties
IUPAC Name |
(4-pyridin-2-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESAKUXOHCFPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363913 | |
Record name | [4-(Pyridin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-2-YL)phenyl)methanol | |
CAS RN |
98061-39-3 | |
Record name | [4-(Pyridin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.